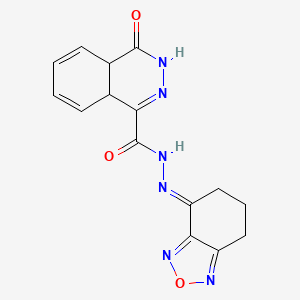![molecular formula C21H29ClN2O4 B6084947 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential applications in treating pain. It was first synthesized in the late 1990s by researchers at Abbott Laboratories, and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol is not fully understood, but it is thought to act on a specific type of nicotinic acetylcholine receptor (nAChR) in the nervous system. Specifically, it is believed to bind to the alpha4beta2 subtype of nAChR, leading to the release of neurotransmitters such as dopamine and serotonin. This in turn leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the release of neurotransmitters such as dopamine and serotonin, as well as the activation of certain signaling pathways in the nervous system. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
实验室实验的优点和局限性
One of the main advantages of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol for laboratory experiments is its high potency and selectivity for the alpha4beta2 nAChR subtype. This makes it a useful tool for studying the role of this receptor in pain processing and other physiological processes. However, one limitation of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol is that it is relatively unstable and difficult to work with, which can make it challenging to use in certain experiments.
未来方向
There are a number of potential future directions for research on 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol. One area of interest is the development of new analogs and derivatives of the compound, which may have improved potency and selectivity for the alpha4beta2 nAChR subtype. Another area of interest is the potential use of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol in combination with other drugs or therapies for the treatment of pain and other conditions. Finally, further research is needed to fully understand the mechanism of action of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol and its effects on the nervous system.
合成方法
The synthesis of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol involves several steps, beginning with the reaction of 5-chloro-2-nitrobenzoic acid with piperidine to form the corresponding amide. This amide is then reacted with acetyl chloride to form the acetylated derivative, which is subsequently reacted with 2-(2-hydroxyethoxy)ethylamine to yield the final product.
科学研究应用
2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol has been the subject of extensive research due to its potential as a new class of analgesic drug. In preclinical studies, it has been shown to be effective in relieving pain without the side effects associated with traditional opioid analgesics. This has led to interest in its potential as a treatment for chronic pain, as well as for neuropathic pain and other conditions.
属性
IUPAC Name |
1-[4-[4-chloro-2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4/c1-15(26)23-11-7-18(8-12-23)28-20-6-5-16(22)14-19(20)21(27)24-10-3-2-4-17(24)9-13-25/h5-6,14,17-18,25H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJEIZHZQGWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{2-[(1-Acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)
![2-(ethylthio)-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6084891.png)
![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)

![2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6084958.png)
![3,5-bis(difluoromethyl)-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6084970.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methyl-1H-imidazol-2-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)